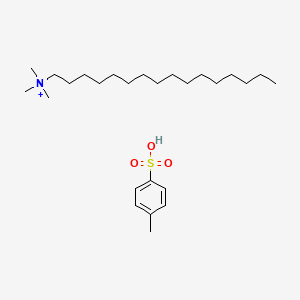

Hexadecyl(trimethyl)azanium;4-methylbenzenesulfonic acid

Descripción

Cetrimonium tosylate: is a quaternary ammonium compound widely used in various industries due to its surfactant and antiseptic properties. It is a salt formed from the reaction of cetyltrimethylammonium and p-toluenesulfonic acid. This compound is known for its ability to reduce surface tension, making it an effective ingredient in personal care products, pharmaceuticals, and industrial applications .

Propiedades

Fórmula molecular |

C26H50NO3S+ |

|---|---|

Peso molecular |

456.7 g/mol |

Nombre IUPAC |

hexadecyl(trimethyl)azanium;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C19H42N.C7H8O3S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-6-2-4-7(5-3-6)11(8,9)10/h5-19H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1; |

Clave InChI |

MZMRZONIDDFOGF-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCCC[N+](C)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cetrimonium tosylate is synthesized through the reaction of cetyltrimethylammonium bromide with p-toluenesulfonic acid. The reaction typically occurs in an aqueous medium, where cetyltrimethylammonium bromide is dissolved and then reacted with p-toluenesulfonic acid under controlled temperature and pH conditions. The product is then purified through crystallization or other separation techniques .

Industrial Production Methods: In industrial settings, the production of cetrimonium tosylate involves large-scale reactors where the reactants are mixed in precise proportions. The reaction is monitored to ensure optimal yield and purity. The final product is often subjected to quality control tests to meet industry standards before being packaged and distributed .

Análisis De Reacciones Químicas

Types of Reactions: Cetrimonium tosylate primarily undergoes nucleophilic substitution reactions due to the presence of the tosylate group, which is a good leaving group. It can also participate in other reactions typical of quaternary ammonium compounds, such as ion exchange and complex formation .

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, halides, and amines. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

Ion Exchange: This reaction involves the exchange of the tosylate ion with other anions in solution, often facilitated by ion-exchange resins.

Major Products: The major products of these reactions depend on the specific nucleophile or ion involved. For example, reacting cetrimonium tosylate with sodium hydroxide would yield cetyltrimethylammonium hydroxide and sodium tosylate .

Aplicaciones Científicas De Investigación

Chemistry: Cetrimonium tosylate is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases. It is also employed in the preparation of micelles and other nanostructures .

Biology: In biological research, cetrimonium tosylate is used to disrupt cell membranes, aiding in the extraction of cellular components such as DNA and proteins. Its surfactant properties make it useful in various biochemical assays .

Medicine: Cetrimonium tosylate is incorporated into topical antiseptics and disinfectants due to its antimicrobial properties. It is effective against a broad spectrum of bacteria and fungi, making it valuable in wound care and infection control .

Industry: In the industrial sector, cetrimonium tosylate is used in formulations for hair conditioners, fabric softeners, and emulsifiers. Its ability to reduce surface tension and stabilize emulsions makes it a versatile ingredient in many products .

Mecanismo De Acción

Cetrimonium tosylate exerts its effects primarily through its surfactant properties. It disrupts the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against microbial cells, making it a potent antiseptic . The compound targets the cell membrane, causing leakage of essential cellular components and ultimately leading to cell death .

Comparación Con Compuestos Similares

Cetrimonium bromide: Another quaternary ammonium compound with similar surfactant and antiseptic properties.

Cetrimonium chloride: Used in hair conditioners and other personal care products for its conditioning and antistatic properties.

Cetrimonium stearate: Employed in cosmetics and personal care products as an emulsifying agent.

Uniqueness of Cetrimonium Tosylate: Cetrimonium tosylate is unique due to the presence of the tosylate group, which enhances its solubility and effectiveness in certain applications. The tosylate group also makes it a better leaving group in nucleophilic substitution reactions compared to its bromide and chloride counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.